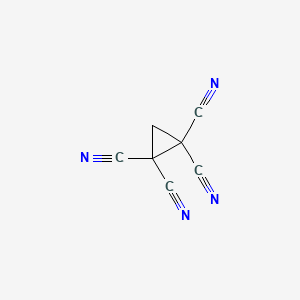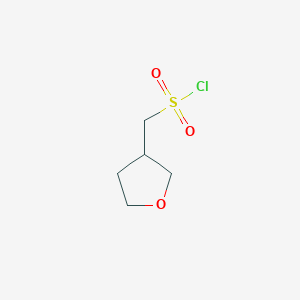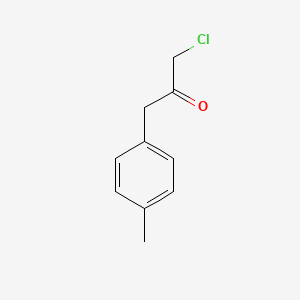
Cobalt arsenate
Descripción general
Descripción
Cobalt arsenate is an inorganic compound composed of cobalt and arsenic with the chemical formula CoAsO₄. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is typically found in nature as the mineral erythrite, which is a secondary mineral formed through the oxidation of cobalt-bearing minerals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt arsenate can be synthesized through several methods. One common approach involves the reaction of cobalt salts with arsenic acid. For example, cobalt chloride can react with arsenic acid in an aqueous solution to form this compound. The reaction conditions typically include a controlled pH and temperature to ensure the complete precipitation of the compound.
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct of cobalt refining processes. During the hydrometallurgical extraction of cobalt from its ores, arsenic impurities are precipitated as this compound. This process involves the addition of arsenic-containing reagents to the cobalt-bearing solution, followed by filtration and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt arsenate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical environment and the presence of specific reagents.
Common Reagents and Conditions
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, leading to the formation of higher oxidation state compounds.
Reduction: Reduction of this compound can occur with reducing agents like sodium borohydride or hydrogen gas, resulting in the formation of lower oxidation state cobalt compounds.
Substitution: Substitution reactions involve the replacement of arsenate ions with other anions, such as phosphate or sulfate, under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce cobalt(III) arsenate, while reduction can yield cobalt(II) compounds.
Aplicaciones Científicas De Investigación
Cobalt arsenate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other cobalt compounds and as a catalyst in various chemical reactions.
Biology: this compound is studied for its potential biological effects and interactions with biological systems, including its role in enzyme inhibition and metal ion transport.
Medicine: Research is ongoing to explore the potential use of this compound in medical applications, such as targeted drug delivery and imaging agents.
Industry: In industrial applications, this compound is used in the production of pigments, ceramics, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of cobalt arsenate involves its interaction with cellular components and biochemical pathways. Cobalt ions can bind to proteins and enzymes, affecting their function and activity. Arsenate ions can interfere with phosphate metabolism, leading to disruptions in energy production and cellular signaling. The combined effects of cobalt and arsenate ions contribute to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Cobalt arsenate can be compared with other similar compounds, such as:
Nickel arsenate: Similar in structure and properties, but with nickel instead of cobalt.
Zinc arsenate: Contains zinc and has different chemical and physical properties.
Copper arsenate: Used in wood preservation and has distinct applications compared to this compound.
This compound is unique due to its specific combination of cobalt and arsenate ions, which impart distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research and industrial processes.
Propiedades
IUPAC Name |
cobalt(2+);diarsorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2AsH3O4.3Co/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGMGKHBHTVQQM-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Co+2].[Co+2].[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co3(AsO4)2, As2Co3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | cobalt arsenate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24719-19-5 | |
| Record name | Cobaltous arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024719195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic acid (H3AsO4), cobalt(2+) salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tricobalt diarsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COBALTOUS ARSENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T302971JNL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B3050209.png)
